1-Bromo-4-isocyanobenzene
Overview
Description
1-Bromo-4-isocyanobenzene is an organic compound with the molecular formula C7H4BrN. It is a derivative of benzene, where a bromine atom and an isocyanide group are attached to the benzene ring at the para positions. This compound is known for its applications in organic synthesis and coordination chemistry .
Preparation Methods
1-Bromo-4-isocyanobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromoaniline with formic acid in the presence of a dehydrating agent. The reaction proceeds as follows :
Starting Material: 4-bromoaniline
Reagent: Formic acid
Reaction Conditions: Reflux in toluene with a water separator
Product: this compound
The reaction mechanism involves the formation of an intermediate formamide, which then undergoes dehydration to yield the isocyanide product.
Chemical Reactions Analysis
1-Bromo-4-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isocyanide group can be oxidized to form isocyanates or reduced to form amines.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
1-Bromo-4-isocyanobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The isocyanide group can coordinate with transition metals, making it useful in the study of metal-ligand interactions.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isocyanobenzene primarily involves its ability to act as a ligand in coordination chemistry. The isocyanide group can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation or carbon-carbon bond formation .
Comparison with Similar Compounds
1-Bromo-4-isocyanobenzene can be compared with other similar compounds, such as:
4-Bromophenylisocyanide: Similar structure but different reactivity due to the position of the isocyanide group.
1-Bromo-4-nitrobenzene: Contains a nitro group instead of an isocyanide group, leading to different chemical properties and applications.
1-Bromo-4-aminobenzene: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
Each of these compounds has unique properties and applications, making this compound distinct in its utility for coordination chemistry and organic synthesis.
Properties
IUPAC Name |
1-bromo-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCIFWBXFTMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373741 | |
Record name | 1-bromo-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33554-73-3 | |
Record name | 1-bromo-4-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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